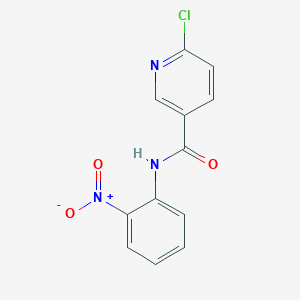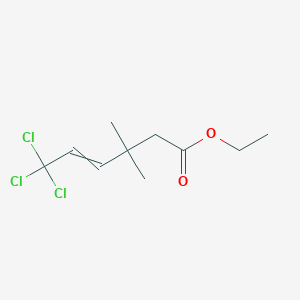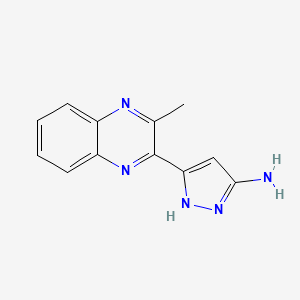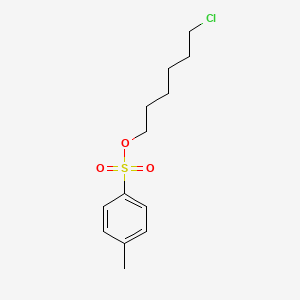
URAT1 inhibitor 7
Overview
Description
Sulfonamide derivative 10 is a member of the sulfonamide family, which is known for its wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties . Sulfonamides were first used systemically as preventive and chemotherapeutic agents against several illnesses . The general structure of sulfonamides includes a sulfonyl group connected to an amine group, which can be modified to create various derivatives with different pharmacological actions .
Preparation Methods
The most typical method for synthesizing sulfonamide derivatives involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . This method is effective, but the nucleophilicity of amines may vary depending on the groups attached to them. Primary amines are highly reactive, whereas secondary amines show very low to almost nil reactivity . Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Sulfonamide derivative 10 undergoes various types of chemical reactions, including:
Oxidation: Sulfonamides can be oxidized to form sulfonyl compounds.
Reduction: Reduction reactions can convert sulfonamides to sulfinamides or sulfenamides.
Substitution: Sulfonamides can undergo nucleophilic substitution reactions with various reagents.
Common reagents and conditions used in these reactions include organic or inorganic bases, oxidizing agents, and reducing agents . Major products formed from these reactions depend on the specific reagents and conditions used but often include modified sulfonamide derivatives with different functional groups .
Scientific Research Applications
Sulfonamide derivative 10 has a wide range of scientific research applications, including:
Mechanism of Action
Sulfonamide derivative 10 exerts its effects by inhibiting the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, ultimately inhibiting bacterial DNA growth and cell division . The molecular targets and pathways involved include the enzyme dihydropteroate synthetase and the folic acid synthesis pathway .
Comparison with Similar Compounds
Sulfonamide derivative 10 is unique compared to other similar compounds due to its specific structure and pharmacological actions. Similar compounds include:
Sulfanilamide: The first sulfonamide used, with a simpler structure.
Sulfamethoxazole: A widely used antibiotic with a similar mechanism of action.
Sulfasalazine: Used to treat inflammatory bowel disease and rheumatoid arthritis.
Sulfonamide derivative 10 stands out due to its specific modifications, which may enhance its biological activity and reduce side effects compared to other sulfonamides .
Properties
Molecular Formula |
C19H10ClFN4O3S |
|---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
4-(3-chloro-4-cyanophenoxy)-3-cyano-N-(5-fluoropyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H10ClFN4O3S/c20-17-8-15(3-1-12(17)9-22)28-18-5-4-16(7-13(18)10-23)29(26,27)25-19-6-2-14(21)11-24-19/h1-8,11H,(H,24,25) |
InChI Key |
ABKCBHGHCYFDNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)F)C#N)Cl)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Diethyl [(4-aminophenyl)(hydroxy)methyl]-phosphonate](/img/structure/B8498203.png)


